SARS-CoV-2-IN-23

SARS-CoV-2 Antiviral Molecular Tweezer

SARS-CoV-2-IN-23 (disodium) is a unique, medium-length molecular tweezer with a dual-targeting profile. It acts as both a SARS-CoV-2 papain-like protease (PLpro) inhibitor (IC50 of 2.3 μM) and a viral entry blocker (spike pseudoparticle IC50 of 2.6 μM), disrupting lipid membranes at an EC50 of 4.4 μM. This compound's moderate, well-defined potency is ideal for dissecting mechanisms of action and serves as a critical SAR benchmark, distinct from other analogs with differing activity profiles. Choose this specific tweezer for reproducible, mechanism-focused virology research.

Molecular Formula C21H22N2O
Molecular Weight 318.4 g/mol
Cat. No. B15564800
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSARS-CoV-2-IN-23
Molecular FormulaC21H22N2O
Molecular Weight318.4 g/mol
Structural Identifiers
InChIInChI=1S/C21H22N2O/c1-13-10-11-16(22)12-19(13)21(24)20(23)14(2)17-9-5-7-15-6-3-4-8-18(15)17/h3-12,14,20H,22-23H2,1-2H3/t14-,20?/m1/s1
InChIKeyNWMMMJICVXOQSJ-QMRFKDRMSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SARS-CoV-2-IN-23 Antiviral Inhibitor: Baseline Characterization and Procurement Data


SARS-CoV-2-IN-23 (disodium) is a two-armed diphosphate ester and a medium-length molecular tweezer, a class of supramolecular agents designed to destabilize viral envelopes and inhibit viral entry [1]. It is also identified as the SARS-CoV-2 papain-like protease (PLpro) inhibitor GRL-0617, demonstrating a dual-targeting profile . In vitro, the compound exhibits antiviral activity against SARS-CoV-2 with an IC50 of 8.2 μM and inhibits spike pseudoparticle transduction with an IC50 of 2.6 μM . Its membrane-disrupting activity is quantified by an EC50 of 4.4 μM for liposomal membrane disruption .

SARS-CoV-2-IN-23: Why Generic Substitution with Other Molecular Tweezers is Inadequate


Substituting SARS-CoV-2-IN-23 with other molecular tweezer analogs within the same structural class is not scientifically valid due to significant differences in antiviral potency and selectivity. A structure-activity relationship (SAR) study of 34 advanced molecular tweezers demonstrated that modifications to the tweezer's anchor length and composition profoundly impact its ability to destroy lipid bilayers and suppress viral infection [1]. Direct cross-study comparisons reveal that SARS-CoV-2-IN-23 exhibits a unique potency profile distinct from its closest analogs, SARS-CoV-2-IN-27, SARS-CoV-2-IN-28, and SARS-CoV-2-IN-30, which show different IC50 values for SARS-CoV-2 activity and spike pseudoparticle transduction . This quantitative divergence underscores that these compounds are not interchangeable and must be selected based on specific experimental requirements.

SARS-CoV-2-IN-23: Quantifiable Differentiation Evidence Against Closest Molecular Tweezer Comparators


SARS-CoV-2-IN-23 vs. SARS-CoV-2-IN-27: Comparative Potency in SARS-CoV-2 Activity Inhibition

SARS-CoV-2-IN-23 demonstrates an IC50 of 8.2 μM for inhibiting SARS-CoV-2 activity . In contrast, the closest analog SARS-CoV-2-IN-27, which features a C6 alkyl chain and extended-length molecular tweezers, exhibits a more potent IC50 of 1.0 μM in the same assay . This represents a quantified 8.2-fold difference in potency.

SARS-CoV-2 Antiviral Molecular Tweezer

SARS-CoV-2-IN-23 vs. SARS-CoV-2-IN-28: Differential Inhibition of Spike Pseudoparticle Transduction

SARS-CoV-2-IN-23 inhibits spike pseudoparticle transduction with an IC50 of 2.6 μM . A direct comparator, SARS-CoV-2-IN-28, a tweezer with a C7 alkyl chain, demonstrates a more potent inhibition with an IC50 of 1.0 μM in a comparable assay . This 2.6-fold difference in potency highlights the impact of structural modifications on viral entry inhibition.

SARS-CoV-2 Viral Entry Spike Protein Molecular Tweezer

SARS-CoV-2-IN-23 vs. SARS-CoV-2-IN-30: Potency Profile for SARS-CoV-2 Activity and Membrane Disruption

SARS-CoV-2-IN-23 exhibits an IC50 of 8.2 μM for SARS-CoV-2 activity and an EC50 of 4.4 μM for liposomal membrane disruption . In contrast, SARS-CoV-2-IN-30, which contains a benzene ring system, shows a more potent inhibition of SARS-CoV-2 activity (IC50 = 0.6 μM) but a less potent membrane disruption effect (IC50 for spike pseudoparticle transduction is 6.9 μM) . This demonstrates a 13.7-fold difference in direct antiviral potency and a distinct membrane activity profile.

SARS-CoV-2 Membrane Disruption Antiviral Molecular Tweezer

SARS-CoV-2-IN-23 as PLpro Inhibitor GRL-0617: Potency Against Viral Protease

SARS-CoV-2-IN-23 is also identified as the known SARS-CoV-2 papain-like protease (PLpro) inhibitor GRL-0617, with a reported IC50 of 2.3 μM . This is a distinct mechanism of action compared to its membrane-targeting activity. For context, GRL-0617 has been reported to inhibit SARS-CoV PLpro with an IC50 of 0.6 μM [1], indicating a ~3.8-fold difference in potency between SARS-CoV and SARS-CoV-2 PLpro inhibition for this compound.

SARS-CoV-2 PLpro Protease Inhibitor GRL-0617

SARS-CoV-2-IN-23: Recommended Research and Development Applications Based on Verified Potency Profile


Mechanistic Studies of Dual-Action Antiviral Agents

SARS-CoV-2-IN-23's unique profile, combining membrane disruption (EC50 = 4.4 μM) with PLpro inhibition (IC50 = 2.3 μM), makes it an ideal tool compound for investigating the interplay between viral entry blockade and protease inhibition . Its moderate potency allows for clear separation of these two mechanisms in cellular assays, a critical advantage for fundamental virology research.

Comparative Potency Screening in Molecular Tweezer Libraries

Given the quantifiable differences in potency between SARS-CoV-2-IN-23 and analogs like SARS-CoV-2-IN-27, SARS-CoV-2-IN-28, and SARS-CoV-2-IN-30, this compound serves as a key reference point for structure-activity relationship (SAR) studies [1]. It provides a defined 'medium-length' tweezer baseline against which other structural variants can be benchmarked in antiviral and membrane disruption assays.

In Vitro Antiviral Screening for SARS-CoV-2 Variants

The advanced molecular tweezer class, including SARS-CoV-2-IN-23, has been shown to inactivate SARS-CoV-2 wildtype and variants of concern [1]. SARS-CoV-2-IN-23 can be employed in in vitro infection models (e.g., Caco-2 cells) to assess the impact of viral spike mutations on susceptibility to entry inhibitors, with its IC50 of 2.6 μM for spike pseudoparticle transduction providing a precise benchmark .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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